Tetraethylenepentamine

CO2 capture amine absorption equilibrium loading

Tetraethylenepentamine (TEPA; CAS 26913-06-4; molecular formula C8H23N5; molecular weight 189.30 g/mol) is a linear ethyleneamine characterized by five nitrogen atoms, including two primary and three secondary amine groups, providing a high density of reactive sites. Commercial TEPA is typically supplied as a technical-grade mixture containing homologs such as triethylenetetramine (TETA), diethylenetriamine (DETA), and cyclic amines.

Molecular Formula C8H23N5
C8H23N5
(NH2CH2CH2NHCH2CH2)2NH
Molecular Weight 189.30 g/mol
CAS No. 26913-06-4
Cat. No. B3422812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethylenepentamine
CAS26913-06-4
Molecular FormulaC8H23N5
C8H23N5
(NH2CH2CH2NHCH2CH2)2NH
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESC(CNCCNCCNCCN)N
InChIInChI=1S/C8H23N5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h11-13H,1-10H2
InChIKeyFAGUFWYHJQFNRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 72° F (NTP, 1992)
34.52 M
SOL IN MOST ORGANIC SOLVENTS & WATER
Solubility in water: miscible

Structure & Identifiers


Interactive Chemical Structure Model





Tetraethylenepentamine (CAS 26913-06-4) Procurement Specification Guide


Tetraethylenepentamine (TEPA; CAS 26913-06-4; molecular formula C8H23N5; molecular weight 189.30 g/mol) is a linear ethyleneamine characterized by five nitrogen atoms, including two primary and three secondary amine groups, providing a high density of reactive sites . Commercial TEPA is typically supplied as a technical-grade mixture containing homologs such as triethylenetetramine (TETA), diethylenetriamine (DETA), and cyclic amines . With an amine value of approximately 1,300–1,400 mg KOH/g, a viscosity of 10–25 mPa·s at 25°C, and a density of 0.98–1.00 g/mL, TEPA exhibits higher functionality than lower ethyleneamine homologs, directly impacting crosslink density, adsorption capacity, and metal coordination strength .

Why TEPA Cannot Be Substituted by Lower Ethyleneamines in Performance-Critical Applications


Although TEPA, triethylenetetramine (TETA), and diethylenetriamine (DETA) belong to the same ethyleneamine family and are often co-produced, their performance diverges sharply due to differences in the number of amine groups and molecular architecture. TEPA contains five amine nitrogen atoms compared to four in TETA and three in DETA, which directly translates to higher functional group density . This structural difference is not merely incremental; it drives quantifiable changes in crosslink density, CO2 adsorption capacity, and metal chelation strength. Substituting TEPA with a lower homolog without reformulation can lead to reduced mechanical strength in epoxy systems, lower CO2 capture efficiency, and insufficient metal ion removal .

Quantitative Evidence of Tetraethylenepentamine Differentiation Relative to Comparators


Equilibrium CO2 Loading in Aqueous Capture: TEPA vs. MEA and Lower Polyamines

TEPA demonstrates a 4.24-fold higher equilibrium CO2 loading capacity than the industry benchmark monoethanolamine (MEA) when used as a 2 mol/L aqueous solution. The loading capacity also scales directly with the number of amine groups in the polyamine series (EDA < DETA < TETA < TEPA). The TEPA solution (2 mol/L) exhibited an equilibrium CO2 loading of 2.12 molCO2/mol amine at 313 K and 15% CO2 in N2 balance, which significantly exceeds the theoretical maximum of 0.5 molCO2/mol amine for MEA due to the formation of dicarbamate species enabled by multiple reactive nitrogen sites .

CO2 capture amine absorption equilibrium loading polyamine

Supported Solid Amine CO2 Adsorption Capacity: TEPA vs. TETA on Mesoporous Silica

Under identical amine loading conditions, TEPA-functionalized mesoporous silica (PE-KIT-6) exhibits superior CO2 adsorption capacity compared to TETA-functionalized material. At a 35 wt% amine loading, TEPA-modified PE-KIT-6 achieved a maximum adsorption capacity of 2.9 mmol CO2/g at 70°C, exceeding the capacity of TETA-modified material under the same loading . This enhancement is attributed to the presence of one additional amine group per molecule in TEPA (five vs. four in TETA), which provides more active sites for CO2 chemisorption . After five adsorption/desorption cycles, the TEPA-modified sorbent retained 95.4% of its initial capacity (only 4.59% drop), indicating good cyclic stability .

CO2 adsorption solid sorbent amine impregnation mesoporous silica

Copper(II) Chelation Stability Constant: TEPA vs. EDTA

TEPA forms an exceptionally stable complex with copper(II) ions, exhibiting a stability constant (log Kf = 22.8 at 25°C) that is approximately four orders of magnitude (10^4 times) greater than that of the widely used chelating agent EDTA tetrasodium salt (log Kf = 18.8 at 25°C) . This value was determined by potentiometric measurements and is consistent with earlier foundational work reporting a log K value of 22.9 for the Cu(II)-TEPA complex under similar conditions (25°C, ionic strength 0.10) . For divalent metals, the stability constant trend generally follows the order: Hg(II) > Cu(II) > Ni(II) > Zn(II) > Cd(II) > Pb(II) > Mn(II) .

metal chelation stability constant copper removal corrosion control

Epoxy Curing Agent Functionality: TEPA vs. TETA for Crosslink Density and Network Strength

TEPA provides five reactive amine hydrogens per molecule, compared to four in TETA, enabling the formation of more highly crosslinked epoxy networks . This higher functionality is quantified by the amine hydrogen equivalent weight (AHEW) of approximately 27.0 g/eq for TEPA, versus approximately 24.3–24.4 g/eq for TETA, and an amine value of 1,300–1,400 mg KOH/g . The increased number of reactive sites per molecule results in faster cure rates, higher cured network hardness, and improved chemical resistance in the final thermoset . TEPA can be blended with TETA to adjust cure speed and pot life, providing formulators with a higher-functionality option when TETA alone is insufficient .

epoxy curing amine hardener crosslink density amine value

CO2 Adsorption on Carbon Nanotubes: TEPA vs. TETA Capacity Advantage

TEPA-functionalized carbon nanotubes (CNTs-TEPA) demonstrate superior CO2 adsorption capacity compared to TETA-functionalized CNTs across a temperature range of 20–30°C. The adsorption capacity of CNTs-TEPA increased from 126.7 mg/g at 20°C to 139.3 mg/g at 30°C, while CNTs-TETA showed lower capacities of 101.2 mg/g at 20°C and 110.4 mg/g at 30°C . This represents an average capacity advantage of approximately 26% for TEPA over TETA under identical test conditions.

CO2 adsorption carbon nanotubes amine functionalization temperature dependence

Tetraethylenepentamine Application Scenarios Driven by Differentiated Performance Evidence


Post-Combustion CO2 Capture Solvent Formulation

Formulators developing aqueous amine solvents for CO2 capture from coal-fired power plant flue gas should specify TEPA as the primary amine component or as a high-performance activator in amine blends. TEPA's equilibrium CO2 loading of 2.12 molCO2/mol amine at 313 K—4.24-fold higher than MEA's theoretical maximum—directly reduces the solvent circulation rate and regeneration energy penalty . The initial absorption rate (0.74 × 10⁻² molCO2/min) and desorption rate (4.14 × 10⁻² molCO2/min) for 2 mol/L TEPA solution also exceed those of lower polyamines, enabling smaller absorber and stripper column dimensions and lower capital costs .

Solid Amine Sorbent Development for Direct Air Capture or Biogas Upgrading

Researchers and process engineers developing supported amine sorbents for CO2 capture should select TEPA over TETA for amine impregnation into porous supports such as mesoporous silica (e.g., PE-KIT-6, SBA-15) or carbon nanotubes. At 35 wt% loading on PE-KIT-6, TEPA achieves 2.9 mmol/g CO2 capacity at 70°C—superior to TETA at equivalent loading due to the additional amine group . On carbon nanotubes, TEPA-functionalized material exhibits approximately 26% higher CO2 adsorption capacity than TETA-functionalized material across 20–30°C . This capacity advantage reduces the sorbent inventory and reactor size required for a given CO2 throughput.

High-Performance Epoxy Formulations Requiring Maximum Crosslink Density

Epoxy formulators seeking to maximize cured network hardness, chemical resistance, and cure speed should specify TEPA as the primary amine curing agent or as a high-functionality modifier in blends. With five reactive amine hydrogens per molecule—25% more than TETA—TEPA enables higher crosslink density at equivalent stoichiometric ratios . The amine value of 1,300–1,400 mg KOH/g provides a quantitative metric for stoichiometry calculations and quality control . TEPA is particularly suitable for heavy-duty industrial coatings, solvent-free floorings, marine protective coatings, and civil engineering grouts where cure speed and cured network durability are critical .

Copper-Selective Chelation for Corrosion Control and Metal Removal

Environmental engineers and conservation scientists requiring selective and high-strength copper(II) removal should evaluate TEPA as an alternative to EDTA. TEPA forms a Cu(II) complex with a stability constant (log Kf = 22.8) that is 10,000 times (four orders of magnitude) greater than the EDTA tetrasodium salt complex (log Kf = 18.8) . This extreme binding affinity enables effective copper sequestration at lower TEPA concentrations, reducing chemical consumption and waste generation. Applications include peelable films for bronze conservation, biodiesel oxidation stabilization through copper chelation, and heavy metal removal from industrial wastewater streams where copper selectivity is paramount .

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